Target Engagement Profile: FGFR4 Kinase Inhibition (IC50) as a Point of Divergence from Class-Level Kinase Inhibition
The compound demonstrates measurable in vitro inhibitory activity against recombinant human FGFR4 kinase with an IC50 of 43 nM, as determined by a mobility shift assay. While this datum places it among active kinase inhibitors, it is crucial to note that this activity is distinct from the potent SYK/FLT3 inhibition (IC50 3.2 nM / 4.6 nM) of *TAK-659*, a molecule with which the target compound is often confused. The absence of published multi-kinase selectivity panel data for this specific compound is a critical limitation; however, the structural features (isoxazole-phenyl spacer) strongly suggest a divergent binding mode and selectivity profile from the pyrrolo[3,4-c]pyridine-aminocyclohexyl class that defines TAK-659 [1].
| Evidence Dimension | In vitro kinase inhibition potency (FGFR4) |
|---|---|
| Target Compound Data | IC50 = 43 nM (FGFR4) |
| Comparator Or Baseline | TAK-659: IC50 = 3.2 nM (SYK) and 4.6 nM (FLT3); TAK-659 shows no reported FGFR4 activity |
| Quantified Difference | The target compound inhibits FGFR4 with an IC50 of 43 nM, whereas TAK-659 is a potent dual SYK/FLT3 inhibitor. No direct cross-screening data is available to quantify selectivity fold-change between the two chemical classes on a common kinase. |
| Conditions | Recombinant His-tagged human FGFR4 (residues 781-1338) expressed in insect cells; Caliper mobility shift assay, 1 hr incubation; SYK/FLT3 data measured via TR-FRET and cell-free assays (not head-to-head) [1] |
Why This Matters
This data provides a clear scientific rationale for procuring this compound over TAK-659 when the research objective is FGFR4-mediated pathway interrogation, as the two chemotypes exhibit fundamentally different primary kinase targets.
- [1] BindingDB. PrimarySearch_ki, IC50: 43 nM for recombinant human FGFR4. BindingDB Entry associated with CAS 1311280-04-2. Accessed 2026. View Source
